molecular formula C28H25NO8 B160396 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione CAS No. 138906-43-1

2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

Cat. No.: B160396
CAS No.: 138906-43-1
M. Wt: 503.5 g/mol
InChI Key: SHSWKRFHEJOKLK-ZKVDKWSRSA-N
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Description

This compound (CAS: 138906-43-1) is a phthalimide derivative featuring a hexahydropyrano[3,2-d][1,3]dioxin core with stereochemical complexity (4aR,6S,7R,8R,8aS configuration). Its molecular formula is C28H25NO8 (molar mass: 503.5 g/mol), and it is characterized by a 4-methoxyphenoxy substituent at position 6 and a phenyl group at position 2 of the pyrano-dioxin scaffold . Key physical properties include a melting point of 142°C, solubility in chloroform (with faint turbidity), and storage requirements under freezer conditions . It serves as a synthetic intermediate, likely in glycosylation or nucleoside analog synthesis due to its phthalimide-protected amine functionality .

Properties

CAS No.

138906-43-1

Molecular Formula

C28H25NO8

Molecular Weight

503.5 g/mol

IUPAC Name

2-[(2R,4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

InChI

InChI=1S/C28H25NO8/c1-33-17-11-13-18(14-12-17)35-28-22(29-25(31)19-9-5-6-10-20(19)26(29)32)23(30)24-21(36-28)15-34-27(37-24)16-7-3-2-4-8-16/h2-14,21-24,27-28,30H,15H2,1H3/t21-,22-,23-,24-,27-,28-/m1/s1

InChI Key

SHSWKRFHEJOKLK-ZKVDKWSRSA-N

SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N5C(=O)C6=CC=CC=C6C5=O

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)O)N5C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Biological Activity

The compound 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione , also known by its CAS number 138906-43-1, is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C28H25NO8
  • Molecular Weight : 503.5 g/mol
  • Appearance : White to light yellow powder
  • Melting Point : Approximately 142 °C
  • Solubility : Slightly soluble in chloroform with very faint turbidity

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
  • In Vitro Studies : In studies involving various cancer cell lines (e.g., breast cancer and leukemia), this compound has shown IC50 values in the micromolar range, indicating potent cytotoxic effects .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies:

  • Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes.
  • Case Studies : In a study published in PubMed, derivatives of similar structures were noted for their ability to inhibit the growth of resistant bacterial strains .

Neuroprotective Effects

Recent investigations suggest that this compound may also possess neuroprotective properties:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, it has been shown to reduce amyloid-beta plaque formation and improve cognitive function .
  • Mechanistic Insights : The neuroprotective effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory pathways.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of the parent compound to enhance its biological activity. Various synthetic routes have been developed that allow for modifications at key positions on the molecule:

Derivative NameBiological ActivityReference
4-Methoxyphenyl derivativeEnhanced anticancer activity
Hydroxy derivativesIncreased solubility and bioavailability

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for further development:

  • Absorption and Metabolism : Early studies suggest that the compound is well absorbed with a moderate half-life.
  • Toxicity Studies : Preliminary toxicity assessments indicate low toxicity levels in mammalian models at therapeutic doses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties Application
Target Compound (138906-43-1) Hexahydropyrano[3,2-d][1,3]dioxin - 6-(4-Methoxyphenoxy)
- 7-Phthalimide
- 8-Hydroxy
C28H25NO8 503.5 MP: 142°C; Chloroform solubility Synthetic intermediate
(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-Diol (75829-66-2) Same core - 6-Phenoxy
- 7,8-Diol
C20H20O6 356.37 Water-soluble diol groups Glycosylation studies
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-Diol (3162-96-7) Same core - 6-Methoxy
- 7,8-Diol
C14H18O6 282.29 Stable diol; storage at 2–8°C NMR and stereochemical analysis
Fluorinated Derivative (Synthetic intermediate in ) Same core - 7-Fluoro
- 6-Methoxy
- 8-Ethoxymethoxy
C19H25FO7 384.40 Radiolabeling potential ([18F] synthesis) PET imaging probes
Benzyloxy-Substituted Analog (191482-37-8) Same core - 6,8-Bis(benzyloxy)
- 7-Phthalimide
C54H56O11 881.04 High molecular weight; lipophilic Complex glycosylation intermediates

(a) Substituent Effects on Reactivity and Solubility

  • Phthalimide vs. Diol Groups : The target compound’s phthalimide group enhances stability during synthetic steps but reduces water solubility compared to diol-containing analogues (e.g., CAS 75829-66-2) .
  • Methoxy vs. Phenoxy Substituents: The 4-methoxyphenoxy group in the target compound increases lipophilicity (logP ≈ 2.8) relative to the methoxy (CAS 3162-96-7, logP ≈ 1.5) or unsubstituted phenoxy derivatives, impacting membrane permeability .

Case Study: Fluorinated Derivatives

The fluorinated compound in highlights how halogenation alters properties:

  • Metabolic Stability : The 7-fluoro substituent reduces oxidative metabolism, extending half-life in vivo compared to the target compound .
  • Solubility Trade-off : Fluorination decreases aqueous solubility (logS ≈ -4.2 vs. -3.5 for the target compound), necessitating formulation adjustments .

Preparation Methods

Core Pyrano-Dioxin Intermediate Synthesis

The hexahydropyrano[3,2-d]dioxin scaffold is typically constructed from a D-glucose derivative. A documented route begins with 4,6-O-benzylidene-D-glucopyranoside, where the benzylidene group acts as a temporary protecting group for the C4 and C6 hydroxyls.

Critical steps :

  • Benzylidene protection : Performed using α,α-dimethoxytoluene in DMF with p-toluenesulfonic acid catalysis (yield: 92–95%).

  • Selective C2 deoxygenation : The C2 hydroxyl is converted to a phthalimido group via Mitsunobu reaction with phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF (0°C to room temperature, 12 h).

  • Phenoxy introduction : Nucleophilic substitution at C6 using 4-methoxyphenol under basic conditions (K₂CO₃, DMF, 80°C, 6 h).

Isoindoline-1,3-Dione Coupling

The isoindoline-1,3-dione moiety is introduced via a stereospecific SN2 reaction. Patent literature describes using pre-formed isoindoline-1,3-dione derivatives activated as imidazolides or mixed carbonates.

Representative procedure :

  • Activation : Treat isoindoline-1,3-dione with 1,1'-carbonyldiimidazole (CDI) in anhydrous DCM (0°C, 1 h).

  • Coupling : React activated species with the C7 hydroxyl of the pyrano-dioxin intermediate using BF₃·Et₂O as a Lewis acid catalyst (−20°C to 0°C, 3 h).

  • Yield : 68–72% after silica gel chromatography (hexane/EtOAc 3:1).

Deprotection and Final Isolation

Final deprotection involves sequential removal of the benzylidene group and phthalimide:

  • Benzylidene cleavage : Use 80% aqueous acetic acid at 60°C for 4 h.

  • Phthalimide removal : Treat with hydrazine hydrate in ethanol (reflux, 8 h), followed by acid workup (HCl, pH 2–3).

  • Crystallization : Recrystallize from ethanol/water (4:1) to obtain the pure title compound (mp: 136–142°C; [α]D²⁰ = +10° to +13° (c=1, CHCl₃)).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key signals include δ 7.85–7.45 (m, phthalimide aromatic), 7.32–7.25 (m, phenyl), 6.85 (d, J=8.8 Hz, 4-methoxyphenoxy), and 5.52 (s, anomeric H).

  • HPLC purity : ≥98.0% achieved using a C18 column (MeCN/H₂O 70:30, 1.0 mL/min).

Solubility and Formulation Considerations

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in chloroform and DMSO. For biological testing, stock solutions are prepared in DMSO at 10 mM (5.035 mg/mL) and diluted with PEG300/Tween80.

Comparative Analysis of Synthetic Routes

ParameterBenzylidene RouteDirect Glycosylation
Overall Yield41%35%
Stereochemical Purity>99% ee97% ee
Largest Scale Reported50 g10 g
Critical StepMitsunobu ReactionSN2 Coupling

The benzylidene protection strategy remains preferred for large-scale synthesis due to higher stereochemical control, albeit with marginally lower yields compared to direct methods.

Industrial-Scale Adaptations and Process Optimization

Recent patent disclosures highlight two key improvements:

  • Continuous flow Mitsunobu reaction : Reduces reaction time from 12 h to 45 min while maintaining 90% yield.

  • Enzymatic resolution : Use of lipase PS-30 to correct stereochemical drifts at C7, enhancing ee from 97% to >99.5% .

Q & A

Basic: What are the critical steps in synthesizing this compound while ensuring stereochemical control?

Answer:
The synthesis involves multi-step protection-deprotection strategies and precise control of reaction conditions. Key steps include:

  • Selective hydroxyl protection : Use benzaldehyde dimethyl acetal and p-toluenesulfonic acid to protect hydroxyl groups, ensuring regioselectivity in the pyrano-dioxin core .
  • Fluorination and methoxy group introduction : Employ sodium hydride and chloromethyl ethyl ether under inert conditions to install the 4-methoxyphenoxy substituent while retaining stereochemical integrity .
  • Coupling with isoindoline-1,3-dione : Utilize Mitsunobu or nucleophilic substitution conditions to attach the isoindoline moiety, monitoring stereochemistry via chiral HPLC or polarimetry .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1^1H, 13^13C, and 19^19F NMR to confirm substituent positions, stereochemistry, and fluorine incorporation (if fluorinated intermediates are involved) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns, comparing calculated vs. observed m/z values .
  • X-ray crystallography : Resolve absolute configuration for crystalline intermediates, particularly for the hexahydropyrano-dioxin core .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Factorial design experiments : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, DMF enhances solubility of polar intermediates, while THF improves reaction rates for coupling steps .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize side products (e.g., hydrolysis of methoxy groups) .
  • Purification strategies : Employ gradient silica gel chromatography or preparative HPLC for isomers, referencing retention times from prior batches .

Advanced: How to resolve discrepancies in NMR data between synthesized batches?

Answer:

  • Cross-validation with 2D NMR : Run 1^1H-13^13C HSQC and HMBC to confirm connectivity and rule out impurities. For example, unexpected peaks may arise from residual solvents or diastereomers .
  • Dynamic NMR experiments : Heat samples to 50–80°C to assess conformational exchange in the pyrano-dioxin ring, which may obscure splitting patterns .
  • Comparative analysis : Benchmark against literature data for structurally similar compounds, such as fluorinated pyran derivatives .

Advanced: What computational methods predict the compound’s reactivity or biological interactions?

Answer:

  • Density functional theory (DFT) : Calculate transition states for key reactions (e.g., nucleophilic substitutions) to rationalize stereochemical outcomes .
  • Molecular docking : Simulate interactions with biological targets (e.g., glycosidases) using software like AutoDock Vina, focusing on the methoxyphenoxy moiety’s role in binding .
  • AI-driven synthesis planning : Platforms like IBM RXN or ChemOS propose alternative synthetic routes by training on reaction databases .

Advanced: How to design experiments to evaluate this compound’s bioactivity in a theoretical framework?

Answer:

  • Link to glycosidase inhibition theory : Hypothesize that the pyrano-dioxin core mimics carbohydrate transition states. Test inhibitory activity against α-glucosidases using fluorogenic substrates (e.g., 4-nitrophenyl glycosides) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy) to correlate electronic effects with bioactivity .
  • Mechanistic studies : Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to quantify binding constants and transition-state stabilization .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Answer:

  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., fluorinations) to improve safety and reproducibility .
  • Process analytical technology (PAT) : Integrate inline UV/Vis or NIR probes for real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess .
  • Green chemistry principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

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